molecular formula C13H14N6O B13371665 5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

Cat. No.: B13371665
M. Wt: 270.29 g/mol
InChI Key: FHSKAXRKCZMGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Construction of the tetraazolo[1,5-a][1,4]benzodiazepine core: This step usually involves the condensation of a benzodiazepine precursor with a tetraazole derivative under acidic or basic conditions.

    Spiro linkage formation: The final step involves the formation of the spiro linkage, which can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates and selectivity.

    Controlled reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodiazepine or piperidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a central nervous system agent or an anti-inflammatory drug.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity and leading to therapeutic effects.

    Enzyme inhibition: It may inhibit certain enzymes involved in inflammatory or metabolic pathways, reducing inflammation or altering metabolic processes.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride
  • 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]

Uniqueness

5’,6’-Dihydrospiro(piperidine-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is unique due to its specific spiro linkage and the presence of both piperidine and tetraazolo[1,5-a][1,4]benzodiazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-6-one

InChI

InChI=1S/C13H14N6O/c20-11-9-3-1-2-4-10(9)19-12(16-17-18-19)13(15-11)5-7-14-8-6-13/h1-4,14H,5-8H2,(H,15,20)

InChI Key

FHSKAXRKCZMGBX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=NN=NN3C4=CC=CC=C4C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.